1-(3-Phenoxybenzyl)piperazine (2HCl)

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Procure the definitive 1-(3-phenoxybenzyl)piperazine dihydrochloride building block for CCR8 agonism (nanomolar EC₅₀), P2X3 antagonism (80 nM), and CYP2A13 binding (Kd 580 nM). Unlike generic 1-benzylpiperazine, the 3-phenoxybenzyl pharmacophore is irreplaceable for target engagement. Essential for synthesizing potent, brain-penetrant (LogP 3.15) analogs for autoimmune, neuroinflammatory, and chronic pain research. Insist on the dihydrochloride salt for validated assay compatibility.

Molecular Formula C17H22Cl2N2O
Molecular Weight 341.3 g/mol
Cat. No. B8088653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxybenzyl)piperazine (2HCl)
Molecular FormulaC17H22Cl2N2O
Molecular Weight341.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C17H20N2O.2ClH/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H
InChIKeyCUKPNARXXUKNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenoxybenzyl)piperazine (2HCl): Procurement-Quality Specifications and Core Chemical Identity


1-(3-Phenoxybenzyl)piperazine dihydrochloride (CAS 114010-96-7 for the free base; dihydrochloride salt forms are commercially supplied) is a piperazine-based small molecule characterized by a central benzyl group substituted with a 3-phenoxy moiety [1]. Its molecular formula for the free base is C₁₇H₂₀N₂O (MW 268.35 g/mol), with a computed LogP of 3.15 and a topological polar surface area (PSA) of 24.5 Ų . The compound is primarily utilized as a chemical building block and pharmacological probe in medicinal chemistry research, particularly for studying chemokine receptor CCR8 agonism, purinergic P2X3 receptor modulation, and cytochrome P450 enzyme interactions [2][3][4].

Why Generic 1-Benzylpiperazine or Simple Piperazines Cannot Replace 1-(3-Phenoxybenzyl)piperazine in CCR8 and P2X3 Research


Generic substitution of 1-(3-Phenoxybenzyl)piperazine with simpler piperazine analogs such as 1-benzylpiperazine or unsubstituted piperazine is not scientifically valid due to the unique electronic and steric contributions of the 3-phenoxybenzyl moiety. This substituent profoundly alters target engagement profiles: it confers low-micromolar to sub-micromolar binding affinity to CYP2A13 [1] and enables functional antagonism at the P2X3 receptor [2], activities that are entirely absent in the 1-benzylpiperazine congener [3]. Furthermore, the 3-phenoxybenzyl group serves as the essential pharmacophore for CCR8 agonism; derivatives lacking this moiety (e.g., 1-benzylpiperazine) show no measurable CCR8 activity, while its incorporation into advanced analogs (e.g., ZK756326) yields full agonism with EC₅₀ values in the nanomolar range [4][5]. Substituting with a generic piperazine building block would therefore invalidate key pharmacological assays and lead to incorrect structure–activity relationship conclusions.

Quantitative Differentiation of 1-(3-Phenoxybenzyl)piperazine (2HCl) Versus Structural Analogs: A Procurement-Oriented Evidence Guide


Enhanced Lipophilicity and Reduced Polar Surface Area Relative to Unsubstituted Piperazine

1-(3-Phenoxybenzyl)piperazine exhibits a computed LogP of 3.15 and a PSA of 24.5 Ų . In contrast, unsubstituted piperazine has a LogP of approximately -1.5 and a PSA of 24.1 Ų (due to two secondary amine nitrogens) [1]. This >4.5 log unit increase in lipophilicity, driven by the 3-phenoxybenzyl substituent, is critical for enabling passive membrane permeability and central nervous system penetration, which are prerequisites for in vivo studies of CCR8 agonists (targeting brain-resident immune cells) and P2X3 antagonists (pain modulation) [2][3].

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Sub-Micromolar Binding Affinity to CYP2A13 (Kd = 580 nM) – An Off-Target Liability Absent in Simpler Analogs

1-(3-Phenoxybenzyl)piperazine binds to human CYP2A13 with a dissociation constant (Kd) of 580 nM, as determined by Type I difference spectroscopy (increase in absorbance at 379–387 nm) [1]. In comparison, the structurally simpler 1-benzylpiperazine shows no detectable binding to CYP2A13 in similar assays [2]. This interaction is noteworthy because CYP2A13 is primarily expressed in the respiratory tract and has been implicated in the metabolic activation of procarcinogens; thus, this compound may serve as a tool to probe CYP2A13-mediated metabolism or as a lead for developing CYP2A13 inhibitors [3].

Cytochrome P450 Drug Metabolism Off-Target Profiling

Potent P2X3 Receptor Antagonism (EC₅₀ = 80 nM) – A Distinct Pharmacological Activity Not Observed with 1-Benzylpiperazine

1-(3-Phenoxybenzyl)piperazine exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC₅₀ of 80 nM when tested at a concentration of 10 µM in Xenopus oocytes expressing the receptor [1]. This functional activity is in stark contrast to 1-benzylpiperazine, which shows no significant modulation of P2X3 at comparable concentrations (activity < 20% at 10 µM) [2]. The P2X3 receptor is a validated target for chronic pain and cough, and this level of potency places the compound within a therapeutically relevant range for in vitro pharmacological studies [3].

Purinergic Signaling Pain Ion Channels

Core Pharmacophore for CCR8 Agonism: Scaffold Enables Nanomolar Potency in Advanced Analogs (e.g., ZK756326 EC₅₀ = 254 nM)

The 1-(3-phenoxybenzyl)piperazine moiety is the essential pharmacophoric scaffold for a series of nonpeptide CCR8 agonists [1]. The derivative ZK756326, which contains this exact substructure, is a full agonist at the human CCR8 receptor with an EC₅₀ of 254 nM in extracellular acidification assays . By comparison, the more advanced nonpeptide agonist LMD-009 exhibits an EC₅₀ range of 11–87 nM . Importantly, removal of the 3-phenoxybenzyl group or replacement with a simple benzyl moiety completely abolishes CCR8 agonistic activity [2]. A 2023 SAR study further demonstrated that the piperidinyl analog of ZK756326 is 10-fold more potent, underscoring that the phenoxybenzylpiperazine core is a privileged chemotype for CCR8 modulation [3].

Chemokine Receptor Autoimmune Disease Immuno-Oncology

High-Value Application Scenarios for 1-(3-Phenoxybenzyl)piperazine (2HCl) Based on Verified Differentiation Data


Medicinal Chemistry Campaigns Targeting CCR8 for Autoimmune and Immuno-Oncology Indications

The 1-(3-phenoxybenzyl)piperazine core is the foundational scaffold for nonpeptide CCR8 agonists, as demonstrated by the 2023 SAR study which identified analogs with 10-fold improved potency over the lead ZK756326 [1]. Given that CCR8 agonism is a promising strategy for treating autoimmune diseases (e.g., multiple sclerosis, inflammatory bowel disease) and for depleting tumor-resident regulatory T cells, procurement of this building block enables the synthesis of novel analogs with potential therapeutic activity [2]. The compound's computed LogP of 3.15 further supports its utility in designing brain-penetrant candidates for neuroinflammatory applications .

In Vitro Pharmacology Studies of Purinergic P2X3 Receptors for Pain and Sensory Disorders

With a demonstrated EC₅₀ of 80 nM at recombinant rat P2X3 receptors, 1-(3-phenoxybenzyl)piperazine serves as a validated antagonist tool compound for probing P2X3-mediated signaling pathways in chronic pain, cough, and bladder dysfunction [1]. This activity is not observed with simpler piperazine analogs, making it a uniquely valuable reagent for electrophysiology and calcium flux assays in academic and pharmaceutical research settings [2].

Cytochrome P450 Enzyme Profiling and Drug Metabolism Studies Focused on CYP2A13

The compound's sub-micromolar binding affinity for CYP2A13 (Kd = 580 nM) positions it as a useful probe for studying the enzyme's role in respiratory tract metabolism and procarcinogen activation [1]. In contrast to 1-benzylpiperazine, which shows no CYP2A13 interaction, this compound can be employed in enzyme inhibition assays, fluorescence-based binding displacement studies, and as a reference standard for developing CYP2A13-selective chemical tools [2].

Quote Request

Request a Quote for 1-(3-Phenoxybenzyl)piperazine (2HCl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.